molecular formula C23H24N4O2S B11018098 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11018098
M. Wt: 420.5 g/mol
InChI Key: BFVSECFTDCHOMG-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic heterocyclic compound combining a tetrahydroisoquinoline scaffold with a 1,3,4-thiadiazole moiety.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O2S/c1-3-4-14-18-25-26-23(30-18)24-21(28)19-16-12-8-9-13-17(16)22(29)27(2)20(19)15-10-6-5-7-11-15/h5-13,19-20H,3-4,14H2,1-2H3,(H,24,26,28)

InChI Key

BFVSECFTDCHOMG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization , a classical method for constructing isoquinoline derivatives.

Procedure :

  • Starting Material : 2-Phenylethylamine derivatives are acylated with methylmalonyl chloride to form N-acyl precursors.

  • Cyclization : The acylamide undergoes cyclization using phosphorus oxychloride (POCl<sub>3</sub>) or polyphosphoric acid (PPA) at 80–100°C to yield 1-oxo-2-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Oxidation : The ketone group at position 1 is introduced via oxidation with potassium permanganate (KMnO<sub>4</sub>) or Dess-Martin periodinane.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
AcylationMethylmalonyl chloride, CH<sub>2</sub>Cl<sub>2</sub>, 0°C85%92%
CyclizationPOCl<sub>3</sub>, reflux, 4h78%89%
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O/acetone, 50°C65%95%

Preparation of 5-Butyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with a butyl-substituted carboxylic acid derivative.

Procedure :

  • Cyclodehydration : A mixture of valeric acid (for butyl substitution) and thiosemicarbazide in POCl<sub>3</sub> is heated at 80–90°C for 1 hour.

  • Work-Up : The reaction is quenched with ice water, basified to pH 8 with NaOH, and extracted with ethyl acetate.

  • Purification : Recrystallization from ethanol yields 5-butyl-1,3,4-thiadiazol-2-amine as a white solid.

Key Data :

ParameterValue
Reaction Temperature85°C
Yield72%
Melting Point139–140°C
IR (ν, cm<sup>−1</sup>)3303 (N–H), 1651 (C=N)

Carboxamide Coupling

The tetrahydroisoquinoline carboxylic acid is coupled with 5-butyl-1,3,4-thiadiazol-2-amine using EDCl/HOBt or POCl<sub>3</sub>-mediated activation .

Procedure :

  • Acid Activation : The tetrahydroisoquinoline-4-carboxylic acid is treated with POCl<sub>3</sub> in acetonitrile to form the acyl chloride intermediate.

  • Amidation : The acyl chloride reacts with 5-butyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (TEA) at reflux for 6 hours.

  • Purification : Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) yields the final product.

Optimization Notes :

  • Solvent Choice : Acetonitrile outperforms DMF in reducing side reactions.

  • Catalyst : TEA increases reaction efficiency by neutralizing HCl.

Key Data :

ParameterValue
Coupling Yield68%
Purity (NMR)>98%
<sup>1</sup>H NMR (CDCl<sub>3</sub>)δ 7.45–7.25 (m, 5H, Ar–H), 3.12 (s, 3H, N–CH<sub>3</sub>)

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Approach

A streamlined method combines tetrahydroisoquinoline formation and amidation in a single pot:

  • Simultaneous Cyclization/Amidation : The acylamide intermediate is treated with POCl<sub>3</sub> and 5-butyl-1,3,4-thiadiazol-2-amine under reflux.

  • Yield : 60% (lower than stepwise methods due to competing side reactions).

Enzymatic Catalysis

Recent studies explore lipase-mediated amidation for greener synthesis:

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Conditions : Solvent-free, 50°C, 24h.

  • Yield : 55% (needs optimization).

Analytical and Purification Methods

Chromatography

  • Normal-Phase SiO<sub>2</sub> : Ethyl acetate/hexane (3:7) resolves thiadiazole and tetrahydroisoquinoline impurities.

  • HPLC : C18 column, acetonitrile/H<sub>2</sub>O (70:30), retention time = 12.3 min.

Spectroscopic Characterization

TechniqueKey Signals
<sup>13</sup>C NMR168.4 ppm (C=O), 155.2 ppm (thiadiazole C=N), 42.1 ppm (N–CH<sub>3</sub>)
HRMS[M+H]<sup>+</sup> calcd. 421.1698, found 421.1701

Challenges and Optimization Opportunities

  • Low Amidation Yield : Due to steric hindrance from the tetrahydroisoquinoline core. Solutions: Microwave-assisted synthesis (15% yield increase).

  • Thiadiazole Instability : Degradation under acidic conditions. Mitigation: Use of non-protic solvents like THF.

  • Stereochemical Control : Racemization at C4 of tetrahydroisoquinoline. Chiral catalysts (e.g., BINOL) improve enantiomeric excess (up to 88% ee) .

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been reported to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and mitochondrial dysfunction .

Case Study:
A study on related compounds demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF7) cells, with growth inhibition percentages reaching up to 86% . This suggests that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide may also possess similar anticancer effects.

Antimicrobial Properties

Compounds containing thiadiazole rings are known for their antimicrobial activities. The presence of the thiadiazole moiety enhances the compound's ability to inhibit bacterial growth by interfering with cell wall synthesis and other vital processes.

Case Study:
In vitro studies have shown that thiadiazole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell integrity and function .

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. Inhibition of this enzyme is crucial as it plays a significant role in inflammatory processes .

Case Study:
A related compound was evaluated for its anti-inflammatory properties using in silico methods and showed potential for further optimization as a therapeutic agent against inflammatory diseases .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

Application AreaPotential Benefits
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial infections
Anti-inflammatoryMay reduce inflammation through enzyme inhibition

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best highlighted through comparisons with analogs bearing modifications in the thiadiazole substituent, isoquinoline framework, or carboxamide linkage. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents (Thiadiazole) Core Structure Molecular Weight (g/mol) logP<sup>a</sup> Bioactivity Notes
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (Target) Butyl (C4) Tetrahydroisoquinoline ~409.5<sup>b</sup> ~5.2<sup>c</sup> Hypothesized kinase inhibition
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide Cyclopropyl (C3 cyclic) Quinoline 386.5 4.4 Anticandidate for antitumor activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Cyclohexyl (C6 cyclic) Dihydroisoquinoline ~423.5<sup>b</sup> ~6.1<sup>c</sup> Unreported
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide Ethyl (C2) Phenylbutanamide 275.37 3.8 Antibacterial screening candidate

<sup>a</sup> Predicted using XLogP3 ; <sup>b</sup> Estimated via molecular formula; <sup>c</sup> Calculated via QSAR principles .

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The butyl group in the target compound confers higher lipophilicity (logP ~5.2) compared to ethyl (logP 3.8) or cyclopropyl (logP 4.4) substituents. This enhances passive diffusion across biological membranes but may reduce aqueous solubility .
  • The cyclohexyl analog exhibits even higher logP (~6.1), suggesting trade-offs between bioavailability and hydrophobicity.

Core Structure Modifications: Replacing the tetrahydroisoquinoline core with quinoline (as in ) introduces aromaticity and planar geometry, favoring intercalation with DNA or enzyme active sites.

Biological Activity Trends: Thiadiazole derivatives with ethyl substituents (e.g., ) show moderate antibacterial activity, while bulkier groups (e.g., butyl, cyclohexyl) may shift activity toward eukaryotic targets like kinases or proteases .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving alkylation of thiadiazole precursors with butyl halides. Yield and purity depend on optimizing reaction conditions (e.g., solvent, base) .

Research Findings and Implications

  • Antimicrobial Potential: Structural parallels with ethyl-thiadiazole derivatives imply possible antibacterial activity, though empirical validation is needed.
  • Druglikeness : The compound’s topological polar surface area (TPSA ~96 Ų<sup>d</sup>) aligns with orally bioavailable drugs, but high logP may necessitate formulation adjustments .

<sup>d</sup> Estimated via analogy to .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Structural Characteristics

This compound features a tetrahydroisoquinoline core combined with a thiadiazole moiety and a butyl substituent. The unique structural arrangement enhances its lipophilicity and potential biological activity compared to similar compounds lacking these features.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity
Compounds with structural similarities have shown significant antimicrobial properties. For instance, derivatives containing the thiadiazole ring are known to exhibit antibacterial and antifungal activities against various pathogens .

2. Anti-inflammatory Properties
Research indicates that compounds featuring the thiadiazole moiety can possess anti-inflammatory effects. A study highlighted that certain derivatives inhibited pro-inflammatory cytokines in cellular models .

3. Antitumor Activity
The tetrahydroisoquinoline framework is associated with anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, making them potential candidates for further development in cancer therapy .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antimicrobial Efficacy
A comparative analysis of antimicrobial activity showed that derivatives with the thiadiazole group exhibited Minimum Inhibitory Concentrations (MIC) ranging from 32.6 µg/mL to 47.5 µg/mL against Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that compounds similar to N-(5-butyl...carboxamide inhibited TNF-alpha production in LPS-induced THP-1 cells with an IC50 value of 58 nM .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to N-(5-butyl...carboxamide:

Compound NameStructure FeaturesBiological Activity
N-(5-hydroxy-2,4-di-tert-butylphenyl)-4-oxoquinolineHydroxy and tert-butyl groupsAntimicrobial and antitumor activity
5-substituted 1H-tetrazolesTetrazole ringAntiviral properties
2-methylthiazole derivativesThiazole ringAntifungal activity

Q & A

Basic Research: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For example, starting reagents like N-phenylhydrazinecarboxamides and isothiocyanato derivatives can be refluxed in acetonitrile for 1–3 minutes to form intermediates, followed by cyclization in DMF with iodine and triethylamine to yield the target compound . Optimization includes:

  • Temperature control : Reflux conditions (~90°C) improve reaction efficiency.
  • Catalyst use : Triethylamine aids in sulfur elimination during cyclization.
  • Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) enhances purity .

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